

A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-2-Carboxamides

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Compound of Interest

Compound Name:	<i>methyl octahydro-1H-indole-2-carboxylate hydrochloride</i>
CAS No.:	195878-03-6
Cat. No.:	B1520961

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Introduction

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including cannabinoid receptor modulation, anticancer, and antiviral effects.^{[1][2][3][4]} This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted indole-2-carboxamides, offering insights for researchers, scientists, and drug development professionals. We will objectively compare how substitutions at different positions on the indole ring and the carboxamide moiety influence biological outcomes, supported by experimental data.

Core Scaffold and Key Positions for Substitution

The fundamental indole-2-carboxamide structure presents several key positions where chemical modifications can dramatically alter its biological activity. Understanding the impact of

substituents at these positions is crucial for the rational design of novel therapeutic agents.

Caption: Core structure of indole-2-carboxamide with key substitution points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole-2-carboxamides is highly dependent on the nature and position of substituents. Below, we compare the effects of these modifications on different biological targets.

Anticancer Activity

Indole-2-carboxamides have shown significant potential as anticancer agents, often acting as kinase inhibitors.[5] The SAR for this activity is particularly sensitive to substitutions on the indole ring and the N-phenethyl moiety of the carboxamide.

- Indole Ring Substitutions:
 - Halogenation: Dihalo-substitutions on the phenyl ring of the indole moiety, particularly with chlorine, enhance antiproliferative activity compared to monohalo or unsubstituted derivatives. For instance, dihalo derivatives have shown lower GI50 values (e.g., 1.10 μ M and 1.40 μ M) compared to a monohalo derivative (GI50 = 1.70 μ M).[6]
 - C3 Position: A methyl group at the C3 position appears to be a favorable substitution for maintaining antiproliferative action.[6]
- Carboxamide (N-phenethyl) Substitutions:
 - Para-position of the Phenyl Ring: The presence of specific substituents at the para-position of the phenethyl tail is crucial for potent anticancer activity.
 - A 2-methylpyrrolidin-1-yl phenethyl group resulted in a potent derivative with a GI50 of 0.95 μ M.[6]
 - A 4-morpholin-4-yl phenethyl group also demonstrated high potency with a GI50 of 1.05 μ M.[6]

- In contrast, an unsubstituted phenethyl group was significantly less effective (GI50 = 3.70 μ M).[6]
- A 4-dimethylamino group showed moderate activity (GI50 = 3.30 μ M).[6]

Table 1: Comparative Anticancer Activity of Substituted Indole-2-carboxamides

Compound ID	Indole Substitutions (R1, R2, R3)	N-Phenethyl Substituent (R4)	Mean GI50 (μ M)	EGFR IC50 (nM)	Reference
5e	R1=Cl, R2=H, R3=H	2-methylpyrrolidin-1-yl	0.95	93 \pm 8	[6]
5d	R1=Cl, R2=H, R3=H	morpholin-4-yl	1.05	89 \pm 6	[6]
5h	R1=Cl, R3=Cl, R2=H	4-piperidin-1-yl	1.10	-	[6]
5k	R1=F, R3=F, R2=H	4-piperidin-1-yl	1.40	-	[6]
5c	R1=Cl, R2=H, R3=H	4-piperidin-1-yl	1.70	-	[6]
5b	R1=Cl, R2=H, R3=H	4-dimethylamino	3.30	-	[6]
5a	R1=Cl, R2=H, R3=H	Unsubstituted	3.70	-	[6]
Erlotinib	-	-	-	80 \pm 5	[6]

Cannabinoid Receptor (CB1) Allosteric Modulation

Indole-2-carboxamides are well-known allosteric modulators of the CB1 receptor.[3][7][8][9] The SAR for this activity highlights the importance of specific substitutions for enhancing potency

and modulating the receptor's response to orthosteric ligands.

- Indole Ring Substitutions:
 - C5 Position: A chloro or fluoro group at the C5 position is beneficial for CB1 allosteric modulating activity.[3]
 - C3 Position: Short alkyl groups at the C3 position on the indole ring are preferred for enhancing potency.[3] The C3 substituents have a significant impact on the allostery of the ligand.[7]
- Carboxamide (N-phenyl) Substitutions:
 - 4-Position of the Phenyl Ring: A diethylamino or piperidinyl group at the 4-position of the phenyl ring enhances the modulation potency at the CB1 receptor.[3] In contrast, moving a dimethylamino group from the 4- to the 3-position leads to a loss of activity.[3]

Table 2: Comparative CB1 Allosteric Modulating Activity of Substituted Indole-2-carboxamides

Compound ID	C5-Indole Substituent	C3-Indole Substituent	4-Phenyl Substituent	IC50 (nM)	Reference
45	Cl	Et	N(CH ₂ CH ₃) ₂	79	[3]
3	Cl	Et	N(CH ₃) ₂	~200	[3]
1	Cl	Et	Piperidinyl	~800	[3]
16	Cl	H	N(CH ₃) ₂	787	[3]
29	H	H	3-Cl	831	[3]
25	H	H	4-Cl	2500	[3]
28	H	H	2-Cl	5810	[3]

Antiviral Activity

Certain indole-2-carboxamide derivatives have demonstrated notable antiviral properties, particularly against RNA viruses like Coxsackie B4.[4] The SAR in this context emphasizes the

necessity of a free thiosemicarbazide moiety.

- Carboxamide Moiety: The presence of a free thiosemicarbazide group is crucial for antiviral activity. Cyclization of this moiety into a 4-thiazolidinone results in a loss of antiviral effect.[4]
- Substituents on the Thiosemicarbazide:
 - Small alkyl groups (e.g., methyl, ethyl, propyl) at the R position of the thiosemicarbazide are associated with notable antiviral activity.
 - Larger butyl or aromatic substituents at the same position lead to a loss of this activity.[4]

Table 3: Comparative Antiviral Activity of Indolylthiosemicarbazides against Coxsackie B4 Virus

Compound ID	R Substituent	EC50 (µg/mL)	Selectivity Index (SI)	Reference
6a	Methyl	2.1	9	[4]
6b	Ethyl	0.4	>56	[4]
6c	Propyl	0.4	>56	[4]
6d	Isopropyl	0.6	>37	[4]
6e	Butyl	>25	-	[4]
6f	Phenyl	>25	-	[4]
6g	4-Chlorophenyl	>25	-	[4]

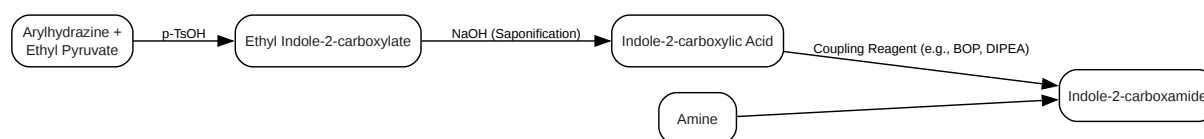
Experimental Protocols for SAR Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are representative protocols for the synthesis and evaluation of indole-2-carboxamides.

Protocol 1: General Synthesis of Substituted Indole-2-carboxamides

This protocol describes a common method for synthesizing indole-2-carboxamides via amide coupling.[6][10][11]

Workflow Diagram:



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Caption: General synthetic workflow for indole-2-carboxamides.

Step-by-Step Procedure:

- Synthesis of Ethyl Indole-2-carboxylate: React the appropriate arylhydrazine with ethyl pyruvate in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) to yield the corresponding ethyl indole-2-carboxylate.[12]
- Saponification: Hydrolyze the resulting ester using sodium hydroxide (NaOH) to obtain the indole-2-carboxylic acid.[6][12]
- Amide Coupling: Dissolve the indole-2-carboxylic acid in a suitable solvent like dichloromethane (DCM). Add a coupling reagent such as benzotriazol-1-yl-oxytriethylphosphonium hexafluorophosphate (BOP) and a base like N,N-diisopropylethylamine (DIPEA). Stir for a short period before adding the desired amine. Allow the reaction to proceed overnight at room temperature to yield the final indole-2-carboxamide product.[6][10]

Protocol 2: In Vitro Radioligand Binding Assay for CB1 Receptor

This protocol is used to determine the binding affinity of test compounds to the CB1 receptor. [13]

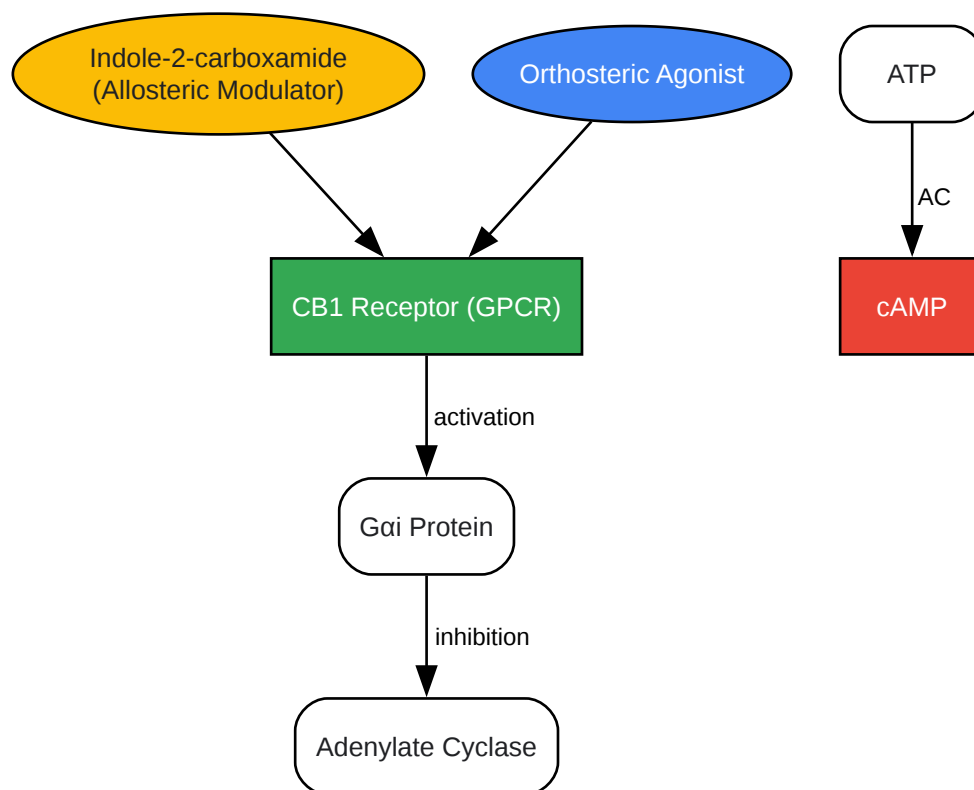
Step-by-Step Procedure:

- Membrane Preparation: Prepare membrane homogenates from cells expressing the CB1 receptor.
- Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled CB1 ligand (e.g., [3H]CP55,940), and varying concentrations of the test compound.
- Incubation: Incubate the plate at 37°C for 1 hour to allow for competitive binding.[13]
- Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[13]
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Protocol 3: Cell-Based cAMP Assay for Functional Activity

This assay measures the functional activity of compounds by quantifying changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for G protein-coupled receptors (GPCRs) like CB1.[14][15][16][17][18]

Signaling Pathway Diagram:



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Caption: Simplified signaling pathway for a Gai-coupled GPCR like CB1.

Step-by-Step Procedure:

- **Cell Culture:** Culture cells expressing the target receptor (e.g., CB1) in a suitable plate format.
- **Compound Treatment:** Treat the cells with the test compound in the presence of an agonist (for antagonist/negative allosteric modulator testing) or alone (for agonist/positive allosteric modulator testing). For Gai-coupled receptors, forskolin is often used to stimulate basal cAMP production.[15]
- **Cell Lysis and cAMP Measurement:** Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an HTRF, AlphaScreen, or GloSensor assay.[14][18][19]
- **Data Analysis:** Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/negative modulators) of the test compound.

Conclusion and Future Directions

The structure-activity relationship of substituted indole-2-carboxamides is a rich and complex field, with subtle structural modifications leading to profound changes in biological activity. This guide has highlighted key SAR trends for anticancer, cannabinoid receptor modulatory, and antiviral activities. Halogenation and specific substitutions on the N-phenethyl tail are critical for potent anticancer effects. For CB1 allosteric modulation, substitutions at the C3 and C5 positions of the indole ring, along with specific groups on the N-phenyl moiety, are paramount. In the context of antiviral activity, a free thiosemicarbazide group is essential.

Future research should focus on exploring a wider range of substitutions at all available positions to identify novel compounds with improved potency and selectivity. The development of multi-target ligands, for instance, compounds with both anticancer and kinase inhibitory activity, represents a promising avenue. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets through computational modeling and structural biology will facilitate the design of next-generation therapeutics based on the versatile indole-2-carboxamide scaffold.

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